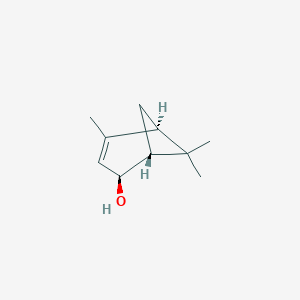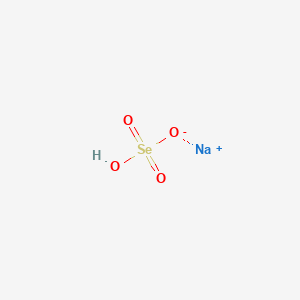
(+)-肉碱盐酸盐
描述
(+)-Carnitine hydrochloride is an essential compound found in the body and is involved in the metabolism of fatty acids. It is an organic compound that is produced naturally in the body and is also available as a dietary supplement. It is a naturally occurring amino acid derivative and is found in many foods. Carnitine is important for the transport of long-chain fatty acids into the mitochondria for energy metabolism. It is a vital nutrient for the body and plays a key role in the health and well-being of individuals.
科学研究应用
Biomedical Materials Development
(+)-Carnitine hydrochloride is utilized in the development of biomedical materials, particularly in solid lipid nanoparticles (SLNs). These SLNs are employed as carriers for controlled drug delivery systems, enhancing the bioavailability and stability of therapeutic agents . The compound’s role in SLNs is crucial for targeting specific tissues and improving the pharmacokinetics of drugs.
Environmental Remediation
In environmental science, (+)-Carnitine hydrochloride is explored for its potential in activating peroxymonosulfate (PMS) for the degradation of pollutants like tetracycline hydrochloride in water treatment processes . This application is significant in addressing the challenges posed by antibiotic contamination in aquatic environments.
Wound Healing and Tissue Engineering
The compound is researched for its application in the fabrication of electrospun scaffolds for wound healing and tissue engineering . These scaffolds provide a structure that mimics the extracellular matrix, promoting cell attachment and proliferation, which are essential for effective wound healing.
Energy Metabolism and Sports Nutrition
(+)-Carnitine hydrochloride plays a vital role in energy metabolism, as it facilitates the transport of fatty acids into the mitochondria for beta-oxidation . This function is particularly beneficial in sports nutrition, where it is used to improve exercise performance and recovery.
Neuroprotective Therapies
Research indicates that (+)-Carnitine hydrochloride may have neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases . Its ability to enhance mitochondrial function and prevent apoptosis in neuronal cells is a promising avenue for therapeutic applications.
Cardiovascular Health
The compound is also associated with cardiovascular health, where it is believed to aid in the management of conditions like ischemia and heart failure . Its role in fatty acid metabolism can contribute to energy production in heart muscle cells, which is crucial for maintaining cardiac function.
Weight Management and Obesity Treatment
In the context of weight management, (+)-Carnitine hydrochloride is investigated for its potential to enhance lipid metabolism, thereby aiding in the reduction of body fat mass . This application is particularly relevant in the treatment of obesity and related metabolic disorders.
Cosmetic Industry Applications
Lastly, (+)-Carnitine hydrochloride finds applications in the cosmetic industry, where it is used in formulations to improve skin metabolism and reduce the appearance of cellulite . Its involvement in fatty acid oxidation is leveraged to promote healthier and firmer skin.
属性
IUPAC Name |
[(2S)-3-carboxy-2-hydroxypropyl]-trimethylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3.ClH/c1-8(2,3)5-6(9)4-7(10)11;/h6,9H,4-5H2,1-3H3;1H/t6-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXXCENBLGFBQJM-RGMNGODLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC(CC(=O)O)O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+](C)(C)C[C@H](CC(=O)O)O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60142995 | |
| Record name | (+)-Carnitine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60142995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(+)-Carnitine hydrochloride | |
CAS RN |
10017-44-4 | |
| Record name | 1-Propanaminium, 3-carboxy-2-hydroxy-N,N,N-trimethyl-, chloride (1:1), (2S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10017-44-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D-Carnitine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010017444 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+)-Carnitine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60142995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(E)-2-(4-hydroxyphenyl)ethenyl]-5-phenylmethoxyphenol](/img/structure/B156521.png)






![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester](/img/structure/B156537.png)
![3-Methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B156540.png)


